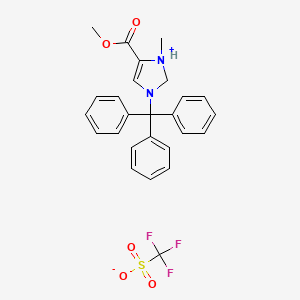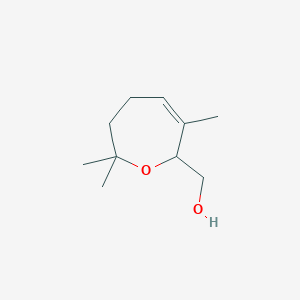
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound belongs to the class of oxepins, which are characterized by a seven-membered ring containing an oxygen atom. The presence of multiple methyl groups and a hydroxyl group attached to the oxepin ring contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the oxepin ring structure play a crucial role in its reactivity and interactions. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
7,7,9-Trimethyl-6,7-dihydrofuro[3,2-f]quinoline: Known for its spectral and luminescent properties.
2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Studied for its unique structural features.
Uniqueness
(3,7,7-Trimethyl-2,5,6,7-tetrahydrooxepin-2-yl)methanol stands out due to its specific ring structure and the presence of multiple methyl groups, which contribute to its distinct chemical and physical properties
Propiedades
Número CAS |
389860-73-5 |
|---|---|
Fórmula molecular |
C10H18O2 |
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
(3,7,7-trimethyl-5,6-dihydro-2H-oxepin-2-yl)methanol |
InChI |
InChI=1S/C10H18O2/c1-8-5-4-6-10(2,3)12-9(8)7-11/h5,9,11H,4,6-7H2,1-3H3 |
Clave InChI |
UDMPGQAEGXLLQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(OC1CO)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



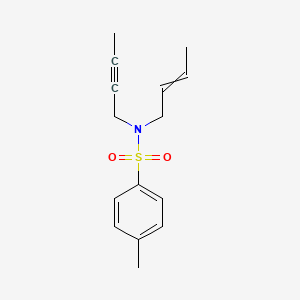
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
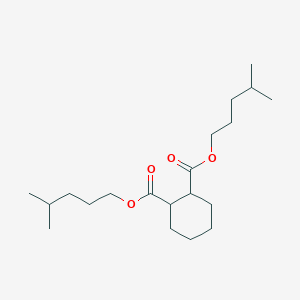
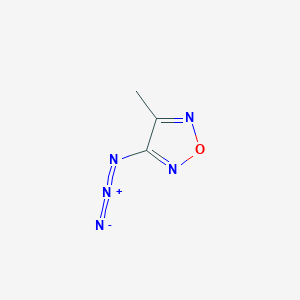
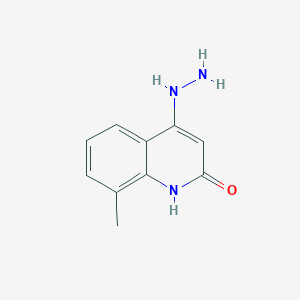
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
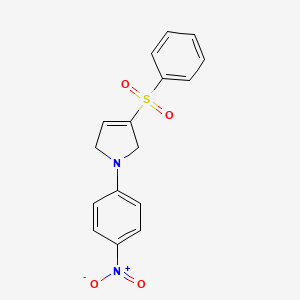
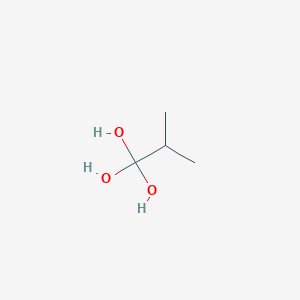
![9H-Fluoren-9-one, 2,7-bis[bis(4-butylphenyl)amino]-](/img/structure/B14257281.png)

![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)

